molecular formula C17H14BrN3O B1227113 (3-Anilino-5-methyl-1-pyrazolyl)-(4-bromophenyl)methanone CAS No. 64808-38-4

(3-Anilino-5-methyl-1-pyrazolyl)-(4-bromophenyl)methanone

Cat. No. B1227113
CAS RN: 64808-38-4
M. Wt: 356.2 g/mol
InChI Key: RDZYFEYRRMACOX-UHFFFAOYSA-N
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Description

(3-anilino-5-methyl-1-pyrazolyl)-(4-bromophenyl)methanone is a benzoylpyrazole.

Scientific Research Applications

Synthesis and Crystal Structure

The compound (3-Anilino-5-methyl-1-pyrazolyl)-(4-bromophenyl)methanone and its derivatives are often synthesized and characterized for their crystal structures. One study involved synthesizing a related compound and characterizing it using NMR, MS, IR spectra, and X-ray diffraction, highlighting the compound's structural properties (Cao, Dong, Shen, & Dong, 2010).

Antimicrobial and Antimycobacterial Activities

These compounds have been evaluated for their antimicrobial and antimycobacterial activities. For instance, a derivative showed good antimycobacterial activity against isoniazid-resistant Mycobacterium tuberculosis, indicating its potential in treating resistant bacterial strains (Ali & Yar, 2007). Another study synthesized derivatives and tested them for antimicrobial activity against various bacterial and fungal strains, finding significant antibacterial activity (Yar, Ali, Sriram, & Yogeeswari, 2006).

Anti-inflammatory and Anticancer Activities

Compounds derived from (3-Anilino-5-methyl-1-pyrazolyl)-(4-bromophenyl)methanone have been studied for their potential anti-inflammatory and anticancer activities. For example, a series of novel pyrazole derivatives of gallic acid showed promising anti-inflammatory activity in an in vivo test (Arunkumar, Ilango, Manikandan, & Ramalakshmi, 2009). Similarly, a study involving the synthesis of 5-(4-hydroxy-3-methylphenyl)-5-(substituted phenyl)-4, 5-dihydro-1H-1-pyrazolyl-4-pyridylmethanone derivatives found certain compounds to have significant anti-viral activity (Ali, Shaharyar, & Clercq, 2007).

Other Applications

The compound and its derivatives have also been studied for various other applications, including in the synthesis of novel thiazole anchored pyrazolyl benzoxazoles and other heterocyclic compounds (Akolkar & Karale, 2015). These studies often focus on characterizing the compounds' properties and exploring their potential in various biochemical applications.

properties

CAS RN

64808-38-4

Product Name

(3-Anilino-5-methyl-1-pyrazolyl)-(4-bromophenyl)methanone

Molecular Formula

C17H14BrN3O

Molecular Weight

356.2 g/mol

IUPAC Name

(3-anilino-5-methylpyrazol-1-yl)-(4-bromophenyl)methanone

InChI

InChI=1S/C17H14BrN3O/c1-12-11-16(19-15-5-3-2-4-6-15)20-21(12)17(22)13-7-9-14(18)10-8-13/h2-11H,1H3,(H,19,20)

InChI Key

RDZYFEYRRMACOX-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C(=O)C2=CC=C(C=C2)Br)NC3=CC=CC=C3

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CC=C(C=C2)Br)NC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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